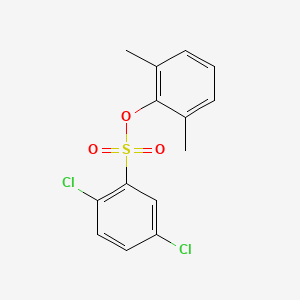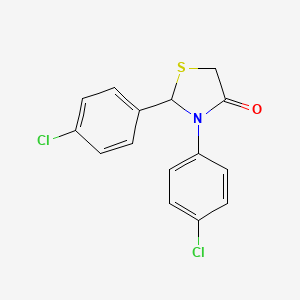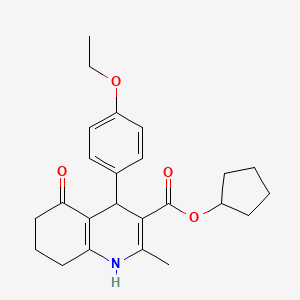
1-(5-isoquinolinylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-isoquinolinylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, commonly known as IQP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IQP is a piperidine-based compound that has been shown to exhibit promising properties in the treatment of various diseases.
作用機序
The mechanism of action of IQP is not fully understood. However, studies have shown that IQP inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. IQP also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, IQP has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that IQP has both biochemical and physiological effects. IQP has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, IQP has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. IQP has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of IQP is its potential use in the treatment of various diseases. IQP has been shown to exhibit promising properties in the treatment of cancer and neurological disorders. Additionally, IQP has been shown to have anti-inflammatory properties. However, there are also limitations to the use of IQP in lab experiments. IQP is a relatively new compound and its safety and efficacy have not been fully established. Additionally, the synthesis of IQP is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of IQP. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Additionally, further studies are needed to establish the safety and efficacy of IQP. Another direction is to explore the potential use of IQP in combination with other compounds for the treatment of various diseases. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for IQP.
合成法
The synthesis of IQP involves the reaction of 5-isoquinolinylmethylamine and 6-phenoxy-3-pyridinylboronic acid with 4-piperidinecarboxylic acid chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography.
科学的研究の応用
IQP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of IQP is in the treatment of cancer. Studies have shown that IQP exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. IQP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, IQP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(isoquinolin-5-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(30-23-9-10-26(29-18-23)33-24-7-2-1-3-8-24)20-12-15-31(16-13-20)19-22-6-4-5-21-17-28-14-11-25(21)22/h1-11,14,17-18,20H,12-13,15-16,19H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYWAFWZRHYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)
![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)

![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)
